(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide
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Overview
Description
(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide is a quaternary ammonium salt with a unique structure that includes a chloroethyl group, a dimethylammonium group, and a triethylsilylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide typically involves the reaction of (2-chloroethyl)dimethylamine with triethylsilylmethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent, such as acetonitrile or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The quaternary ammonium salt can be hydrolyzed under acidic or basic conditions to yield different products
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide involves its interaction with molecular targets and pathways. The compound can interact with cellular membranes, leading to disruption of membrane integrity and function. It can also interact with enzymes and proteins, affecting their activity and function. The specific molecular targets and pathways involved depend on the particular application and context .
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethyl)trimethylammonium chloride: A similar quaternary ammonium salt with a trimethylammonium group instead of a dimethyl(triethylsilylmethyl)ammonium group.
(2-Chloroethyl)dimethylammonium bromide: Another quaternary ammonium salt with a bromide ion instead of an iodide ion.
Uniqueness
(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide is unique due to the presence of the triethylsilylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective .
Biological Activity
(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide, often referred to as C6I, is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial and antiparasitic treatments. This article aims to provide a comprehensive overview of the biological activity of C6I, supported by case studies, research findings, and data tables.
C6I is characterized by its quaternary ammonium structure, which is known for its ability to interact with biological membranes. The presence of the triethylsilylmethyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Antimicrobial Activity
C6I has been studied for its antimicrobial properties. Research indicates that quaternary ammonium compounds (QACs), including C6I, exhibit significant biocidal activity against various microorganisms. The mechanisms of action typically involve disruption of microbial cell membranes and interference with cellular metabolism.
- Mechanism of Action : QACs like C6I disrupt the phospholipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against Gram-positive bacteria and some fungi .
Antileishmanial Activity
C6I has shown promising results in treating cutaneous leishmaniasis (CL). Studies demonstrate that it possesses antileishmanial properties against Leishmania species.
- In Vitro Studies : C6I was effective against intracellular amastigotes of Leishmania (Viannia) panamensis, with a notable increase in activity when formulated in solid lipid nanoparticles (SLNs). The encapsulation in SLNs improved the compound's bioavailability and therapeutic efficacy .
- In Vivo Efficacy : In animal models, C6I administered at a dose of 2 mg/kg/day over 15 days resulted in complete cures in hamsters infected with L. (V) braziliensis. This treatment demonstrated no relapses or toxicity, indicating its potential as a safe therapeutic option .
Toxicological Profile
The safety profile of C6I has been evaluated through various toxicological assays.
- Mutagenicity and Genotoxicity : C6I was found to be non-mutagenic and non-genotoxic in vitro. Acute toxicity studies indicated minimal adverse effects at therapeutic doses .
- Environmental Impact : As a quaternary ammonium compound, C6I's environmental persistence raises concerns regarding its ecological impact. Studies on similar compounds suggest potential risks to aquatic organisms due to oxidative stress and gene expression alterations .
Data Tables
Case Studies
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Topical Treatment for Cutaneous Leishmaniasis :
- Objective : Evaluate the efficacy of C6I in treating CL.
- Findings : Topical application resulted in significant healing without relapse in treated hamsters.
- : C6I shows promise as an alternative treatment for CL due to its safety and effectiveness.
-
Toxicological Assessments :
- Objective : Assess mutagenicity and genotoxicity.
- Findings : No significant mutagenic effects were observed across multiple assays.
- : Supports the use of C6I as a viable therapeutic agent with a favorable safety profile.
Properties
CAS No. |
84584-75-8 |
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Molecular Formula |
C11H27ClINSi |
Molecular Weight |
363.78 g/mol |
IUPAC Name |
2-chloroethyl-dimethyl-(triethylsilylmethyl)azanium;iodide |
InChI |
InChI=1S/C11H27ClNSi.HI/c1-6-14(7-2,8-3)11-13(4,5)10-9-12;/h6-11H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
KKNOYNFRCXJYAM-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](CC)(CC)C[N+](C)(C)CCCl.[I-] |
Origin of Product |
United States |
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